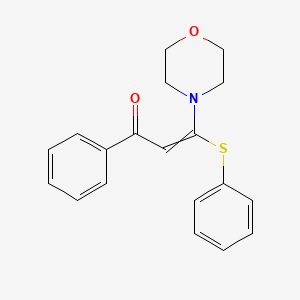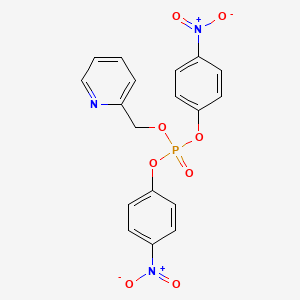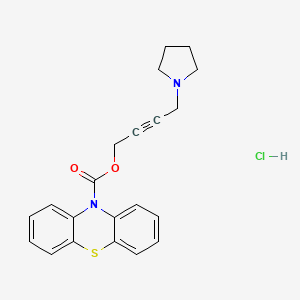![molecular formula C29H23N3O4 B14322819 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole CAS No. 103851-64-5](/img/structure/B14322819.png)
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole is a complex organic compound that combines the structural features of fluorenes and carbazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole typically involves multi-step organic reactions. The starting materials often include 9-methyl-2,7-dinitro-9H-fluorene and 9H-carbazole. The synthetic route may involve:
Nitration: Introduction of nitro groups to the fluorene ring.
Alkylation: Attachment of the propyl chain to the fluorene.
Coupling Reaction: Linking the modified fluorene to the carbazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and alkylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the carbazole moiety can intercalate with DNA or interact with proteins, potentially leading to biological effects such as inhibition of cell proliferation or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-2,7-dinitro-9H-fluorene
- 2,7-Dinitro-9-fluorenone
- 9-Ethyl-2-nitro-9H-fluorene
Uniqueness
9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole is unique due to its combined structural features of fluorenes and carbazoles, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
103851-64-5 |
|---|---|
Molekularformel |
C29H23N3O4 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
9-[3-(9-methyl-2,7-dinitrofluoren-9-yl)propyl]carbazole |
InChI |
InChI=1S/C29H23N3O4/c1-29(15-6-16-30-27-9-4-2-7-23(27)24-8-3-5-10-28(24)30)25-17-19(31(33)34)11-13-21(25)22-14-12-20(32(35)36)18-26(22)29/h2-5,7-14,17-18H,6,15-16H2,1H3 |
InChI-Schlüssel |
JMLVOUZSJUXWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])CCCN4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


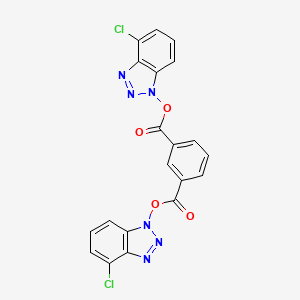
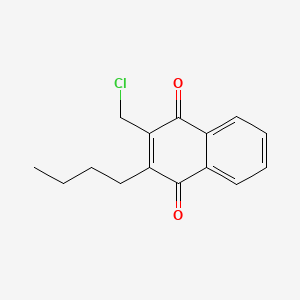
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
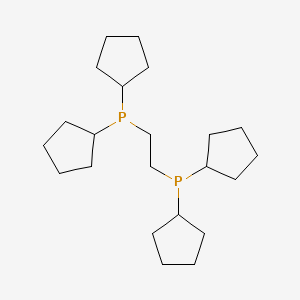
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)


